(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one
Description
The compound “(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one” is a structurally complex polycyclic molecule featuring a tetracyclic framework with fused oxa- and aza-heterocycles. Its molecular formula is C₁₇H₁₄ClNO₂, and it contains a ketone group, a chloro substituent at position 9, and a methyl group at position 4 . The stereochemistry (2S,6S) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.
Properties
IUPAC Name |
(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8,13,16H,9H2,1H3/t13-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRQBJYWHVRTCP-CZUORRHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2[C@H](C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729780 | |
| Record name | (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912356-08-2 | |
| Record name | (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[124002,607,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one involves multiple steps, typically starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions, such as solvent choice, temperature, and reaction time, play a critical role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as hydroxyl or amino groups .
Scientific Research Applications
(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of polycyclic heterocycles with modifications in substituent positions and stereochemistry. Key analogues include:
Key Findings from Comparative Analysis
Stereochemical Impact :
- The (2S,6S) configuration of the target compound distinguishes it from the (2R,6R) diastereomer (CAS 912356-08-2), which is commercially available but lacks detailed bioactivity data . Stereochemistry influences binding affinity; for example, lankacidin C analogues with specific configurations show antitumor activity .
Functional Group Analogues :
- Milbemycin-type compounds share a polycyclic backbone but incorporate macrocyclic lactones, enabling antiparasitic activity via ion channel modulation .
- Piroxicam-derived HIV inhibitors (e.g., compounds 13d, 13l) demonstrate that scaffold modifications (e.g., halogenation, methyl groups) enhance antiviral potency (EC₅₀: 20–25 µM) .
Biosynthetic Pathways: Gene cluster analysis in Pseudomonas species reveals that polycyclic compounds like lankacidin C (13% similarity to known clusters) are produced via nonribosomal peptide synthetase (NRPS) pathways, suggesting the target compound may originate from analogous biosynthetic routes .
Biological Activity
The compound (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one , commonly referred to as Asenapine in its hydrochloride form, is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. Its unique tetracyclic structure contributes to its pharmacological properties.
- Molecular Formula : C17H16ClNO
- Molecular Weight : 285.77 g/mol
- CAS Number : 912356-08-2
- InChIKey : VSWBSWWIRNCQIJ-UHFFFAOYSA-N
Asenapine acts primarily as a serotonin (5-HT) and dopamine receptor antagonist , influencing several receptor subtypes:
- 5-HT Receptors : 1A, 1B, 2A, 2B, 2C, 5A, 6
- Dopamine Receptors : D2, D3, D4
The binding affinities for these receptors indicate a significant role in modulating neurotransmitter activity in the brain:
| Receptor Type | Ki Value (nM) |
|---|---|
| 5-HT1A | 0.03 |
| 5-HT2A | 0.42 |
| D2 | 1.3 |
| D3 | 0.42 |
| D4 | 1.1 |
These interactions are crucial for its efficacy in treating psychotic disorders.
Antipsychotic Effects
Clinical studies have demonstrated that Asenapine effectively reduces symptoms of schizophrenia and bipolar disorder by modulating dopaminergic and serotonergic pathways. Patients often report significant improvements in mood stabilization and reduction of psychotic symptoms.
Neuroprotective Properties
Research indicates that Asenapine may exhibit neuroprotective effects due to its antioxidant properties. It has been shown to reduce oxidative stress in neuronal cells, which is critical for preventing neurodegenerative diseases.
Study on Efficacy in Schizophrenia
A double-blind study involving 400 patients diagnosed with schizophrenia found that Asenapine significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo after six weeks of treatment. The results indicated a substantial improvement in both positive symptoms (hallucinations and delusions) and negative symptoms (social withdrawal).
Bipolar Disorder Management
In a clinical trial focusing on bipolar disorder patients experiencing manic episodes, Asenapine was administered over a period of eight weeks. The findings revealed a marked decrease in manic symptoms as measured by the Young Mania Rating Scale (YMRS), with notable improvements observed within the first two weeks of treatment.
Safety Profile
Asenapine is generally well-tolerated; however, potential side effects include:
- Weight gain
- Sedation
- Extrapyramidal symptoms (EPS)
Monitoring for these effects is essential during treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
